5-Cyano-6-methylpyridine-2-carboxylic acid

Description

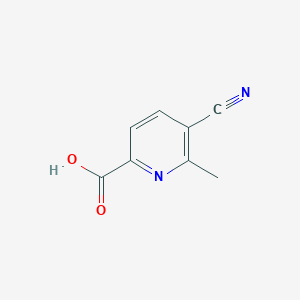

5-Cyano-6-methylpyridine-2-carboxylic acid (CAS: Not explicitly provided; CID: 25312628) is a heterocyclic compound featuring a pyridine backbone substituted with a cyano group at position 5, a methyl group at position 6, and a carboxylic acid moiety at position 2. Its molecular formula is C₈H₆N₂O₂, with the SMILES string CC1=C(C=CC(=N1)C(=O)O)C#N and InChIKey VOHKZRJTZQWLDH-UHFFFAOYSA-N .

Properties

IUPAC Name |

5-cyano-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-6(4-9)2-3-7(10-5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHKZRJTZQWLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855916-58-4 | |

| Record name | 5-cyano-6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Nitrile Group Introduction

This method involves introducing a nitrile group to a pyridine derivative, followed by subsequent methylation and carboxylation.

- Starting Material : Begin with 6-methylpyridine.

- Cyanation : Use sodium cyanide or potassium cyanide in the presence of a suitable solvent (e.g., DMF) under reflux conditions to introduce the cyano group.

- Methylation : Methylate the resultant compound using methyl iodide and a base like potassium carbonate.

- Carboxylation : Finally, convert the cyano group to a carboxylic acid through hydrolysis or oxidation.

- Temperature: Varies from room temperature to reflux depending on the step.

- Time: Each step may take several hours to complete.

Yield : Typically high, around 70-90% depending on purification methods used.

Method 2: Direct Functionalization

Another approach is the direct functionalization of commercially available pyridine derivatives.

- Starting Material : Utilize commercially available 5-cyano-6-methylpyridine.

- Functionalization : Employ reagents such as carbon dioxide in the presence of bases to achieve carboxylation directly on the pyridine ring.

- Temperature: Generally requires heating to facilitate reaction.

- Time: Reaction times can vary based on the reactivity of the starting materials and conditions.

Yield : This method can yield around 60-80% with proper optimization.

The following table summarizes the two primary preparation methods discussed above, highlighting their key features:

| Method | Starting Material | Key Reagents | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Nitrile Group Introduction | 6-Methylpyridine | NaCN/KCN, Methyl Iodide | 70-90 | Several hours |

| Direct Functionalization | 5-Cyano-6-methylpyridine | CO₂, Base | 60-80 | Varies |

Research indicates that compounds derived from pyridine frameworks often exhibit significant biological activities, including antioxidant and anticancer properties. The presence of functional groups like cyano and carboxylic acid enhances their utility as precursors in drug synthesis.

Applications:

- Used as intermediates in synthesizing pharmaceuticals.

- Potential use in developing compounds with specific biological activities.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually carried out under an inert atmosphere at low temperatures.

Substitution: Amines, alcohols; reactions are performed under basic or acidic conditions, depending on the nucleophile used.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile.

Scientific Research Applications

5-Cyano-6-methylpyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-cyano-6-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of the cyano group significantly impacts electronic distribution. For instance, this compound has an electron-withdrawing cyano group at position 5, which may enhance the acidity of the carboxylic acid group at position 2 compared to 4-cyano-6-methylpyridine-2-carboxylic acid, where the cyano group is meta to the COOH .

- Chloro vs. Cyano: Chloro-substituted analogs (e.g., 6-chloro-5-cyanopyridine-2-carboxylic acid) exhibit reduced polarity compared to cyano derivatives due to differences in electronegativity .

- Ring System : Pyrimidine-based compounds (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) have a six-membered ring with two nitrogen atoms, altering resonance stabilization compared to pyridine derivatives .

Research Findings and Computational Insights

- Collision Cross-Section (CCS) : The target compound’s CCS values (e.g., 133.1 Ų for [M+H]⁺) were computationally predicted, but experimental validation is lacking. Methods such as density functional theory (DFT) and Hartree-Fock calculations (as described in ) could refine these predictions.

- Synthetic Routes: No direct synthesis data are available for the target compound. However, analogs like 5-chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid are synthesized via halogenation and hydrolysis steps , suggesting possible pathways for derivatization.

Biological Activity

5-Cyano-6-methylpyridine-2-carboxylic acid (CMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

CMPCA is characterized by the presence of a cyano group and a carboxylic acid group attached to a pyridine ring. Its molecular formula is C_8H_6N_2O_2, and it exhibits both polar and non-polar characteristics due to its functional groups, which influence its interaction with biological macromolecules.

The biological activity of CMPCA is primarily attributed to its ability to interact with various enzymes and receptors. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to several biological effects, including:

- Enzyme Inhibition : CMPCA has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular responses.

Antimicrobial Activity

CMPCA has demonstrated antimicrobial properties against various pathogens. A study indicated that it effectively inhibited the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Antioxidant Activity

Research has also highlighted the antioxidant potential of CMPCA. In vitro assays demonstrated that it scavenges free radicals effectively, suggesting a role in protecting cells from oxidative stress. This property could be beneficial in preventing diseases associated with oxidative damage.

Anticancer Properties

CMPCA is being explored for its anticancer effects. Studies have indicated that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The compound's ability to interfere with specific signaling pathways involved in cancer progression has been a focus of recent investigations .

Case Studies

- Antibacterial Efficacy : In a controlled study, CMPCA was tested against clinical isolates of Pseudomonas aeruginosa. The results showed significant inhibition at concentrations as low as 25 mg/mL, indicating its potential as an alternative treatment for resistant bacterial strains.

- Antioxidant Activity Assessment : A comparative study evaluated CMPCA alongside other known antioxidants. The results indicated that CMPCA exhibited superior free radical scavenging activity, making it a candidate for further research in the field of nutraceuticals .

Research Findings

Recent studies have focused on the synthesis and optimization of CMPCA derivatives to enhance its biological activity. Modifications to the pyridine ring and functional groups have resulted in compounds with improved potency against specific targets.

Comparison with Similar Compounds

CMPCA's unique structure allows it to exhibit distinct biological activities compared to related compounds such as:

| Compound | Biological Activity |

|---|---|

| 6-Methylpyridine-2-carboxylic acid | Moderate antibacterial activity |

| 5-Cyano-2-methylpyridine | Limited receptor interaction |

| 5-Cyano-6-chloropyridine-2-carboxylic acid | Enhanced enzyme inhibition |

CMPCA stands out due to its dual functional groups that enhance its reactivity and potential applications in drug development .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Cyanо-6-methylpyridine-2-carboxylic acid be optimized for higher yield and purity?

- Methodological Answer : The compound’s synthesis often involves oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous media under controlled temperature (90–95°C) is a common oxidizing agent for converting methylpyridine derivatives to carboxylic acids . Key steps include:

- Stepwise addition of KMnO₄ to avoid excessive exothermic reactions.

- pH control (acidification to pH 4 post-reaction) to precipitate the product.

- Purification via copper salts to isolate intermediates, achieving ~47% yield for analogous structures .

- Data Consideration : Monitor elemental analysis (e.g., C, H, N percentages) and NMR (e.g., pyridine proton shifts at δ 7.4–8.3 ppm) to confirm purity .

Q. What spectroscopic techniques are most reliable for characterizing 5-Cyanо-6-methylpyridine-2-carboxylic acid?

- Methodological Answer :

- NMR : Proton NMR detects pyridine ring protons (δ 7.4–8.3 ppm) and substituents (e.g., methyl at δ 2.5 ppm, cyano at δ ~120 ppm in ¹³C NMR) .

- IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and cyano (C≡N ~2200 cm⁻¹) groups.

- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 54.92% calc. vs. 54.61% found for analogs) to assess purity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyano and methyl groups influence the reactivity of 5-Cyanо-6-methylpyridine-2-carboxylic acid?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing cyano group increases the acidity of the carboxylic acid moiety, facilitating deprotonation in basic media.

- Steric Effects : The methyl group at position 6 may hinder nucleophilic attacks at adjacent positions, directing reactions to the 3- or 4-positions of the pyridine ring.

- Experimental Design : Compare reaction rates of substituted analogs (e.g., 5-methoxy vs. 5-cyano derivatives) in coupling reactions using catalysts like Pd/Cu .

Q. What computational methods are suitable for modeling the electronic structure of 5-Cyanо-6-methylpyridine-2-carboxylic acid?

- Methodological Answer :

- Basis Sets : Use 6-311G with supplementary diffuse and polarization functions (e.g., d and f orbitals) for accurate electron density mapping .

- Natural Hybrid Orbital (NHO) Analysis : Evaluate bond polarization and lone-pair distributions to predict reactive sites (e.g., cyano group’s electron-deficient character) .

- Example : Calculate Fukui indices to identify nucleophilic/electrophilic regions for drug design applications .

Data Contradiction Analysis

Q. Why do reported yields for pyridine-2-carboxylic acid derivatives vary across studies?

- Analysis :

- Reaction Conditions : Temperature fluctuations during KMnO₄ oxidation (e.g., 90–95°C vs. lower temps) impact conversion efficiency .

- Purification Methods : Copper salt precipitation may retain impurities, reducing isolated yields compared to chromatography-based protocols .

- Validation : Cross-check yields with HPLC purity data (≥95% purity thresholds) to reconcile discrepancies .

Experimental Design Considerations

Q. How can the stability of 5-Cyanо-6-methylpyridine-2-carboxylic acid under acidic/basic conditions be assessed?

- Methodological Answer :

- pH Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C/37°C. Monitor degradation via HPLC at 254 nm .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .

- Key Data : Analogous pyridine-carboxylic acids show stability up to pH 10 but degrade rapidly in strong acids (pH < 2) due to protonation-induced ring strain .

Safety and Handling

Q. What safety protocols are critical when handling 5-Cyanо-6-methylpyridine-2-carboxylic acid?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant clothing, nitrile gloves, and self-contained breathing apparatus in case of combustion .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

- Documentation : Refer to GHS classifications (non-hazardous per NITE 2018 data) but treat as a irritant due to structural analogs’ profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.